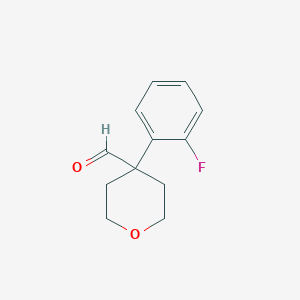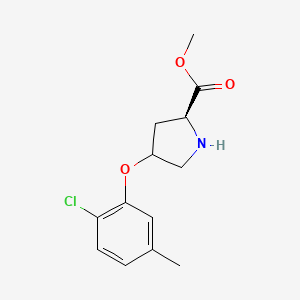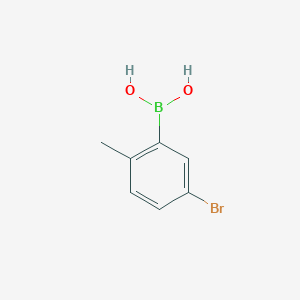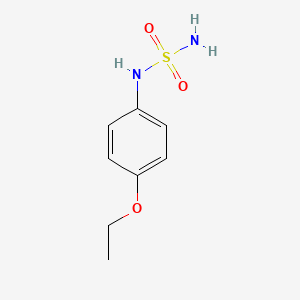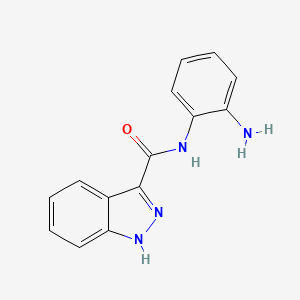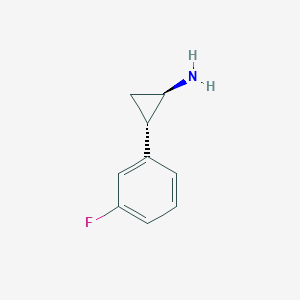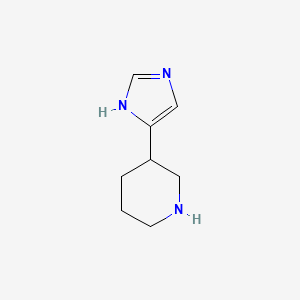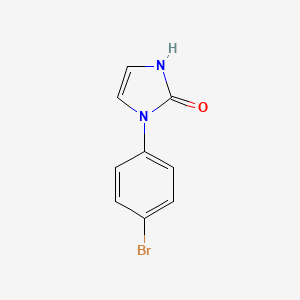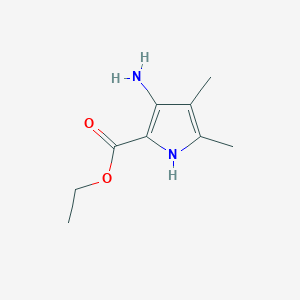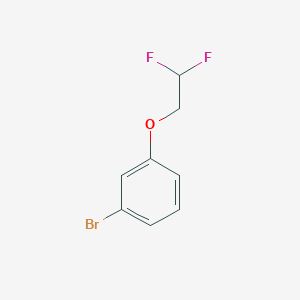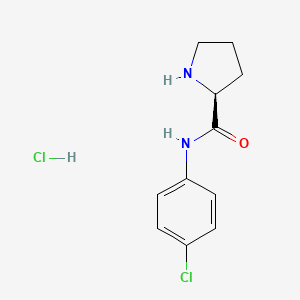
(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride
Vue d'ensemble
Description
(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride, also known as CPPC, is an important chemical compound used in many scientific research applications. CPPC is a chiral amide derivative of pyrrolidine and a synthetic analog of the neurotransmitter glutamate. CPPC is known for its ability to activate glutamate receptors, making it a valuable tool for studying the effects of glutamate on the brain.
Applications De Recherche Scientifique
Synthesis of Agrochemicals and Medicinal Compounds
The compound (2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride plays a significant role in the synthesis of 5-methoxylated 3-pyrrolin-2-ones. These pyrrolin-2-ones are valuable in the preparation of various agrochemicals and medicinal compounds, highlighting the compound's importance in chemical synthesis and pharmaceutical research (Ghelfi et al., 2003).
Cholinesterase Inhibitors for Neurological Disorders
Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including compounds related to (2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride, have been studied for their potential as cholinesterase inhibitors. Such compounds have shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurological disorders such as Alzheimer’s disease (Pizova et al., 2017).
Spectroscopic Characterization in Forensic Science
In forensic science, the spectroscopic characterization of compounds including (2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride is crucial. Studies involving GC-MS, IR, NMR, and other spectroscopic methods have been conducted to identify the properties of similar compounds, aiding in forensic investigations (Nycz et al., 2016).
Synthesis of Polyamides
The compound is involved in the synthesis of new polyamides with various applications. Polyamides synthesized using pyrrolidine derivatives demonstrate interesting properties such as solubility in polar solvents and potential applications in materials science (Faghihi & Mozaffari, 2008).
Impurity Quantification in Pharmaceutical Analysis
In pharmaceutical analysis, methods have been developed to quantify impurities like 4-(4-chlorophenyl)-2-pyrrolidinone, related to the compound . These methods are crucial for ensuring the quality and safety of pharmaceutical products (Gupta & Parasrampuria, 1988).
Propriétés
IUPAC Name |
(2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKXYJRPSJKOQH-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



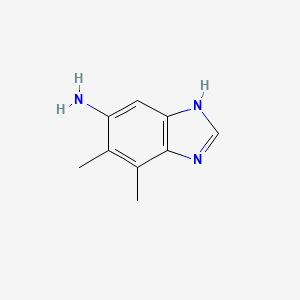
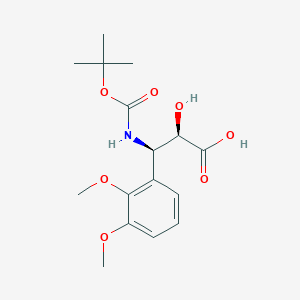
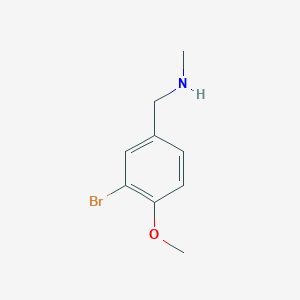
![[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1439313.png)
